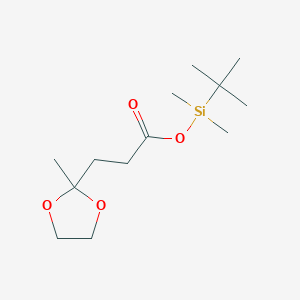
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is an organosilicon compound that features a tert-butyl(dimethyl)silyl group and a 2-methyl-1,3-dioxolan-2-yl group attached to a propanoate backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of tert-butyl(dimethyl)silyl chloride and appropriate bases in large-scale reactors would be essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when using strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Grignard reagents in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silyl ethers, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is used in various scientific research applications:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: It is involved in the preparation of intermediates for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for [tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate involves the protection of hydroxyl groups through silylation. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted side reactions and increasing the stability of the protected molecule . This protection is crucial in multi-step organic syntheses where selective reactions are required.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: Used as a silylating agent for the protection of hydroxyl groups.
Tert-butyl(dimethyl)silyloxyacetaldehyde: Acts as an aldol donor and acceptor in stereocontrolled reactions.
Tert-butyl(dimethyl)silyloxyethylamine: Used in the synthesis of various organic compounds.
Uniqueness
tert-Butyldimethylsilyl-2-methyl-1,3-dioxolane-2-propionate is unique due to its combination of a silyl protecting group and a dioxolane ring, which provides additional stability and reactivity in organic synthesis. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are required.
Propiedades
Fórmula molecular |
C13H26O4Si |
|---|---|
Peso molecular |
274.43 g/mol |
Nombre IUPAC |
[tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C13H26O4Si/c1-12(2,3)18(5,6)17-11(14)7-8-13(4)15-9-10-16-13/h7-10H2,1-6H3 |
Clave InChI |
FSZLWTXJJFRRNL-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CCC(=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















